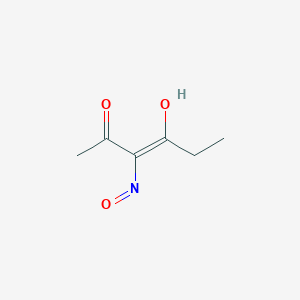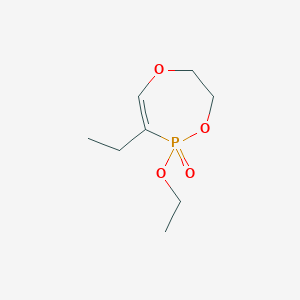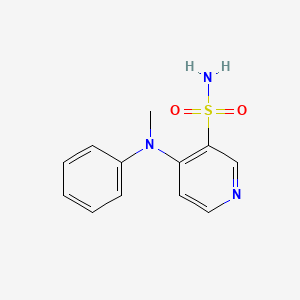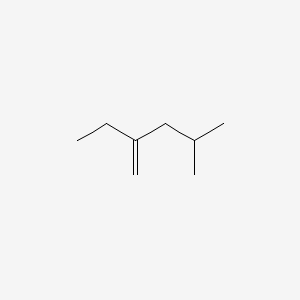
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a significant role in various biological and chemical processes. This particular compound is notable for its unique functional groups, which include nitroso and methylnitrosamino groups, contributing to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- typically involves multi-step organic reactions. One common method includes the oxidation of o-aminophenols to their corresponding quinone imines, followed by further functionalization to introduce the methylnitrosamino and nitroso groups. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to manage the reactivity and stability of intermediates. Microflow systems have been demonstrated to be effective in controlling reactions involving unstable quinones, allowing for high-yield production without significant decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone forms.
Substitution: The nitroso and methylnitrosamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific pH conditions and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various nitroso derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- involves its ability to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects. The compound can also form covalent bonds with nucleophiles, such as thiol groups in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzoquinone: Another quinone with similar redox properties but lacks the nitroso and methylnitrosamino groups.
1,2-Naphthoquinone: A naphthoquinone derivative with different structural and reactivity profiles.
p-Chloranil: A chlorinated quinone used in similar applications but with distinct chemical behavior.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65561-72-0 |
|---|---|
Formule moléculaire |
C9H7N3O5 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
N-methyl-N-[2-(2-nitroso-3,4-dioxocyclohexa-1,5-dien-1-yl)-2-oxoethyl]nitrous amide |
InChI |
InChI=1S/C9H7N3O5/c1-12(11-17)4-7(14)5-2-3-6(13)9(15)8(5)10-16/h2-3H,4H2,1H3 |
Clé InChI |
USPVUPCOWYPYMH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)C1=C(C(=O)C(=O)C=C1)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)


![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)


